molecular formula C10H7BrO B1280799 1-Bromo-3-hydroxynaphthalene CAS No. 5498-31-7

1-Bromo-3-hydroxynaphthalene

Cat. No. B1280799
CAS RN: 5498-31-7
M. Wt: 223.07 g/mol
InChI Key: PQNQMYMGUXGWTG-UHFFFAOYSA-N
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Patent
US07872014B2

Procedure details

To a solution of 0.625 g (2.80 mmol) 4-bromonapthalen-2-ol in dichloroethane (2.5 mL) was added aluminum chloride (0.561 g, 4.20 mmol), followed by acetyl chloride (0.20 mL, 2.8 mmol). The solution was refluxed for 2 h, then poured into 50 mL ice-cold 1M hydrochloric acid. This solution was extracted with dichloromethane (2×100 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo. Column chromatography (SiO2, 3:1 hexanes/ethyl acetate) gave 0.619 g (83%) of 1-(4-bromo-2-hydroxynapthalen-1-yl)ethanone as a pale pink solid. 1H NMR (400 MHz, d6-DMSO): 13.22 (s, 1H), 8.25 (d, 1H), 8.04 (d, 1H), 7.61 (dt, 1H), 7.51 (s, 1H), 7.49 (t, 1H), 2.83 (s, 3H); MS (EI) for C12H9O2Br: 265 (MH+), 267 (M+2).
Quantity
0.625 g
Type
reactant
Reaction Step One
Quantity
0.561 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([OH:12])[CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[C:17](Cl)(=[O:19])[CH3:18]>ClC(Cl)C>[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:17](=[O:19])[CH3:18])=[C:4]([OH:12])[CH:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0.625 g
Type
reactant
Smiles
BrC1=CC(=CC2=CC=CC=C12)O
Name
Quantity
0.561 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
2.5 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
ice
Quantity
50 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
This solution was extracted with dichloromethane (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC1=CC(=C(C2=CC=CC=C12)C(C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.619 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.